5H-Indeno[5,6-d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
451-41-2 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-cyclopenta[f][1,3]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2 |
InChI Key |
CPIMAQGKJQQTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=C(C=C21)N=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Indeno 5,6 D Oxazole and Its Structural Analogues
Strategies for the Construction of the Oxazole (B20620) Ring within Fused Systems
The formation of the oxazole ring is a cornerstone of many synthetic routes targeting complex heterocyclic molecules. A range of methods has been developed, from classic cyclocondensation reactions to modern transition-metal-catalyzed and multi-component approaches.
Cyclocondensation reactions are fundamental to the synthesis of oxazoles. The Robinson-Gabriel synthesis, for instance, involves the cyclization and subsequent dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.com This method can be adapted to an indene (B144670) precursor bearing an α-acylamino ketone functionality at the 5,6-position to achieve the desired annulation. Another classical approach is the reaction of α-haloketones with primary amides. pharmaguideline.com
Microwave irradiation has been shown to promote a rapid O,N-acylation–cyclodehydration cascade reaction between oximes and acid chlorides, providing a swift route to oxazole synthesis. researchgate.net Additionally, the condensation of N-acylated glycine derivatives with aromatic aldehydes in acetic anhydride can produce 4-arylidene-2-substituted-oxazol-5(4H)-ones, which are versatile intermediates for further transformations. mdpi.com
Table 1: Overview of Cyclocondensation Approaches for Oxazole Synthesis
| Method | Precursors | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agents (H₂SO₄, POCl₃) | 2,5-Disubstituted oxazoles |
| From α-haloketones | α-Haloketone, Primary amide | Heat | Polysubstituted oxazoles |
| From Oximes | Oxime, Acid chloride | Microwave irradiation | Substituted oxazoles |
| Erlenmeyer-Plöchl reaction | N-Acylated glycine, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-oxazol-5(4H)-ones |
Intramolecular cyclization offers a highly efficient way to construct fused ring systems with high regioselectivity. A prominent example is the intramolecular nitrile oxide cycloaddition (INOC) reaction, which provides a powerful route to annulated isoxazoles and isoxazolines, structural relatives of oxazoles. mdpi.comresearchgate.net This strategy involves generating a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with a tethered alkene or alkyne. mdpi.com For the synthesis of an indeno[5,6-d]oxazole analogue, an indene precursor with an allyloxy and an aldoxime group at adjacent positions could be employed. mdpi.com
Other intramolecular pathways include the oxidative cyclization of N-styrylbenzamides, which can be promoted by hypervalent iodine reagents to yield 2,5-disubstituted oxazoles. organic-chemistry.orgsemanticscholar.org Similarly, the cyclization of N-propargylamides, often catalyzed by transition metals, is a well-established route to 2,5-disubstituted oxazoles. organic-chemistry.org
Transition metal-mediated protocols are highly valued in oxazole synthesis for their efficiency, selectivity, and mild reaction conditions. strath.ac.ukresearchgate.net A variety of metals, including palladium, copper, gold, and nickel, have been successfully employed.
Palladium-catalyzed reactions, such as the coupling of N-propargylamides with aryl iodides followed by in-situ cyclization, provide a direct route to 2,5-disubstituted oxazoles. organic-chemistry.org Nickel catalysis has been used for the cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. acs.org This method can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.org
Gold catalysts are effective in mediating the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, offering a general synthesis for 2,5-disubstituted oxazoles. organic-chemistry.org Copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization also affords 2,5-disubstituted oxazoles under mild, room temperature conditions. organic-chemistry.org
Table 2: Selected Transition Metal-Catalyzed Methods for Oxazole Formation
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd₂(dba)₃) | Coupling/Cyclization | N-Propargylamides, Aryl iodides | Direct synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org |
| Nickel (NiCl₂(dppe)) | Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | Synthesis of 2- and 2,5-substituted oxazoles. acs.org |
| Gold (AuBr₃/AgOTf) | Cyclization | Propargylic amides | Formation from propargylic alcohols and amides. researchgate.net |
| Copper (Cu(OAc)₂) | Oxidative Cyclization | Enamides | C-H bond functionalization at room temperature. organic-chemistry.org |
| Rhodium (Rh(III)) | C-H Activation/Annulation | 2-Phenyloxazoles, Maleimides | Cascade reaction for complex fused systems. researchgate.net |
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity and metal-like reactivity, enabling metal-free oxidative transformations. benthamdirect.com Iodine(III) reagents are particularly effective in promoting the synthesis of oxazoles.
The in situ generated PhI(OTf)₂ reagent can be used for the metal-free intramolecular oxidative cyclization of N-styrylbenzamides, producing 2,5-disubstituted oxazoles in high yields and very short reaction times. organic-chemistry.orgsemanticscholar.org Mechanistic studies suggest the formation of an oxazoline intermediate. organic-chemistry.org Another approach involves the direct, single-step synthesis of highly substituted oxazoles from ketones and nitriles using iodosobenzene (PhI=O) in the presence of a Brønsted acid. nih.gov
Furthermore, iodine(III) species can catalyze the oxidative cycloisomerization of N-propargyl amides, where the iodine reagent acts as both an activator for the alkyne and a donor of functional groups. benthamdirect.com An iodine(III)-catalyzed formal [2+2+1] cycloaddition-type reaction between alkynes, nitriles, and an oxygen source represents a novel multicomponent approach for the regioselective formation of polysubstituted oxazoles. acs.org
Multi-component reactions (MCRs) are highly efficient processes that allow for the rapid assembly of complex molecules with high molecular diversity from simple starting materials in a single pot. benthamdirect.comtandfonline.com Several MCRs have been developed for the synthesis of oxazole and fused oxazole systems. benthamdirect.comigi-global.com
The van Leusen oxazole synthesis is a classic and versatile MCR that prepares 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov It has been widely applied to synthesize a variety of oxazole-containing compounds, including those fused to other rings. nih.gov
More recently, an acid-promoted MCR has been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. researchgate.net Gold and silver catalysis have also been utilized in MCRs to produce substituted oxazoles. beilstein-journals.org
Approaches for Indene Ring System Assembly and Functionalization
A recently developed method for modifying the indene skeleton is the photoredox-enabled functionalized carbon-atom insertion. researchgate.netnih.gov This reaction utilizes a radical carbyne precursor to insert a carbon atom bearing a wide variety of functional groups into the indene five-membered ring, leading to ring expansion and the formation of 2-substituted naphthalenes. researchgate.netnih.gov While this method results in ring expansion rather than annulation, it highlights modern approaches to manipulate the indene core.
For the synthesis of the target indeno-oxazole, a more classical approach would involve the functionalization of indane or indene. For example, Friedel-Crafts acylation followed by nitration could introduce the necessary carbonyl and nitro groups, which can then be converted into the amino and hydroxyl functionalities required for oxazole ring closure. Dienyne ring-closing metathesis starting from an indenone precursor has been used to construct linearly fused polycyclic systems, demonstrating a strategy where a functionalized indene serves as the foundation for building adjacent rings. nih.gov The key is to introduce the necessary precursors for oxazole formation, such as an amino group at the 6-position and a hydroxyl or ketone group at the 5-position of the indane/indene skeleton, from which the cyclization strategies described in section 2.1 can be initiated.
Convergent and Divergent Synthetic Routes to the 5H-Indeno[5,6-d]oxazole Core
The construction of the this compound core can be envisioned through both convergent and divergent synthetic strategies. Convergent syntheses would involve the coupling of pre-functionalized indane and oxazole precursors, while divergent pathways would entail the modification of a common intermediate to generate a variety of derivatives.
Convergent Approaches:
A plausible convergent strategy would involve the reaction of a suitably substituted aminoindanol with a carboxylic acid or its derivative. For instance, 6-amino-indan-5-ol could be acylated with a desired carboxylic acid, followed by a cyclodehydration reaction to form the oxazole ring. This approach is analogous to the well-established Robinson-Gabriel synthesis of oxazoles, which involves the cyclization of 2-acylamino ketones. ijpsonline.com
Another convergent route could employ a palladium-catalyzed cross-coupling reaction between a halogenated indane derivative and a pre-formed oxazole. For example, a 5-bromo-6-aminoindane could potentially be coupled with an organometallic oxazole species.
Divergent Approaches:
A divergent approach could commence with the synthesis of a key intermediate, such as a 5-amino-6-hydroxyindane derivative. This intermediate could then be reacted with a variety of aldehydes to form Schiff bases, which upon oxidative cyclization would yield a library of 2-substituted this compound derivatives.
Alternatively, a 6-formyl-5-hydroxyindane could serve as a versatile precursor. Condensation with various amino compounds followed by cyclization could lead to diverse fused heterocyclic systems, including the target indenoxazole.
The table below summarizes potential convergent and divergent synthetic routes to the this compound core.
| Strategy | Key Reaction | Starting Materials | Potential Advantages |
| Convergent | Robinson-Gabriel type synthesis | 6-Amino-indan-5-ol and a carboxylic acid/acyl chloride | Readily available starting materials; well-established reaction. |
| Convergent | Condensation and cyclization | 5,6-Dioneindane and an ammonium source/primary amine | Direct formation of the fused ring system. |
| Divergent | Schiff base formation and oxidative cyclization | 5-Amino-6-hydroxyindane and various aldehydes | Access to a library of 2-substituted derivatives from a common intermediate. |
| Divergent | Van Leusen oxazole synthesis | 6-Formyl-5-hydroxyindane and TosMIC | A one-pot synthesis for 5-substituted oxazoles that could be adapted. ijpsonline.com |
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of substituted this compound derivatives raises important questions of regioselectivity and stereoselectivity.
Regioselectivity:
When utilizing unsymmetrically substituted indane precursors, the regiochemical outcome of the oxazole ring formation is a critical consideration. For example, in the synthesis from a substituted 5,6-dihydroxyindane, the direction of cyclization can lead to two possible regioisomers. The regioselectivity will be governed by the electronic and steric properties of the substituents on the indane ring, as well as the reaction conditions. For instance, in reactions involving electrophilic attack, the more nucleophilic hydroxyl group will preferentially react.
The table below illustrates potential regiochemical outcomes in the synthesis of a substituted this compound.
| Starting Material | Reagent | Potential Product 1 | Potential Product 2 | Controlling Factors |
| Substituted 5,6-dihydroxyindane | Cyanogen bromide | 2-Amino-5H-indeno[5,6-d]oxazole derivative | 2-Amino-5H-indeno[6,5-d]oxazole derivative | Electronic effects of substituents, reaction kinetics vs. thermodynamics. |
| Substituted 6-amino-5-hydroxyindane | Carboxylic acid | 2-Substituted-5H-indeno[5,6-d]oxazole | N/A | Inherent reactivity of the functional groups. |
Stereoselectivity:
If the indane core of the starting material is chiral, the stereochemical integrity of the chiral centers must be considered during the synthesis. The reaction conditions should be chosen to avoid racemization. Furthermore, the introduction of new stereocenters during the synthesis of derivatives requires stereocontrolled methods. For instance, if a substituent is introduced at the 5-position of the indeno[5,6-d]oxazole ring, this could potentially create a new chiral center. The stereochemical outcome of such a reaction would depend on the nature of the substrate, the reagents used, and the reaction mechanism.
Novel Synthetic Methodologies and Green Chemistry Principles for this compound Derivatives
Recent advances in synthetic organic chemistry offer novel and more environmentally friendly approaches that could be applied to the synthesis of this compound derivatives.
Novel Synthetic Methodologies:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times. nih.gov This technique could be particularly beneficial for the cyclodehydration steps in the synthesis of the oxazole ring.
Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized high temperatures and pressures. nih.gov This could be applied to various steps in the synthesis of the indenoxazole core.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.
Green Chemistry Principles:
The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound derivatives, the following principles are particularly relevant:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of a synthesis.
Catalysis: The use of catalytic reagents in place of stoichiometric ones minimizes waste generation. For instance, employing acid or base catalysts for cyclization reactions is preferable to using stoichiometric dehydrating agents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.
The table below compares conventional and potential green approaches for the synthesis of this compound derivatives.
| Synthetic Step | Conventional Method | Green Alternative | Green Advantage |
| Cyclodehydration | Stoichiometric dehydrating agents (e.g., P2O5, H2SO4) in high-boiling solvents. | Microwave-assisted synthesis with a solid acid catalyst in a green solvent. | Reduced reaction time, energy consumption, and waste. nih.gov |
| Acylation | Use of acyl chlorides with a stoichiometric base in chlorinated solvents. | Catalytic acylation using a reusable catalyst in a solvent-free system or a green solvent. | Reduced waste and use of hazardous materials. |
| Purification | Column chromatography with large volumes of organic solvents. | Recrystallization from a green solvent or supercritical fluid chromatography. | Reduced solvent consumption and waste. |
By integrating these novel methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, scalable, and environmentally responsible.
Chemical Reactivity and Functionalization of the 5h Indeno 5,6 D Oxazole Nucleus
Electrophilic Aromatic Substitution Reactions on the 5H-Indeno[5,6-d]oxazole System
The oxazole (B20620) ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, it is less reactive than other five-membered heterocycles like pyrrole and furan. The presence of the fused benzene (B151609) ring in the indeno-oxazole system further influences the regioselectivity of such reactions.
Theoretical studies and experimental data on related oxazole systems suggest that electrophilic attack is most likely to occur at the C4 and C5 positions of the oxazole ring, with the C2 position being the least favored due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. The specific reactivity of the this compound nucleus would be influenced by the electronic effects of the fused indene (B144670) ring. The presence of activating or deactivating groups on either the indene or oxazole portion would further direct the position of electrophilic attack. Common electrophilic substitution reactions that could be envisaged for this system include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Moiety
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 | Low | Electron-deficient due to adjacent heteroatoms. |
| C4 | High | Electron-rich carbon, susceptible to electrophilic attack. |
Nucleophilic Substitution Reactions and Ring Transformations of the Oxazole Moiety
The oxazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the nitrogen atom. In the this compound system, nucleophilic substitution is more likely to be challenging. However, derivatization at the C2 position with a good leaving group, such as a halogen, could enable nucleophilic displacement.
Ring transformation reactions of oxazoles are well-documented and often initiated by nucleophilic attack, leading to ring-opening and subsequent recyclization to form other heterocyclic systems. For instance, treatment with hydrazines or hydroxylamine could potentially lead to the formation of pyrazole or isoxazole derivatives, respectively. The specific conditions required for such transformations on the this compound nucleus would need to be experimentally determined.
Cycloaddition Reactions Involving the Oxazole Ring in this compound
The oxazole ring can participate as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reactivity leads to the formation of a bicyclic adduct which can then undergo a retro-Diels-Alder reaction to extrude a nitrile and form a furan ring, or rearrange to form a substituted pyridine. The fusion of the indene ring in this compound might influence the diene character of the oxazole moiety. The reaction would likely require thermal or Lewis acid catalysis to proceed efficiently.
The oxazole ring can also participate in [3+2] cycloaddition reactions, for example, with nitrile oxides, to form bicyclic adducts.
Metallation and Organometallic Reactions for Derivatization
Direct metallation of the oxazole ring is a powerful tool for its functionalization. The most acidic proton in the oxazole ring is at the C2 position, followed by C5 and C4. Treatment of this compound with a strong base, such as n-butyllithium, would be expected to result in deprotonation at the C2 position, generating a lithiated species. This organometallic intermediate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents at this position.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are also viable methods for the derivatization of halogenated this compound precursors, allowing for the introduction of aryl, vinyl, and other carbon-based substituents.
Oxidation and Reduction Pathways of the this compound Scaffold
The oxazole ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to ring cleavage. Photo-oxidation of oxazoles in the presence of singlet oxygen is a known reaction that can lead to the formation of triamides via a [4+2] cycloaddition followed by rearrangement.
Reduction of the oxazole ring is also possible. Catalytic hydrogenation can lead to the formation of oxazolines or oxazolidines, depending on the reaction conditions and the catalyst used. Reductive cleavage of the oxazole ring can also occur with certain reducing agents, leading to the formation of amino alcohol derivatives. The indene portion of the molecule also contains a double bond that could be susceptible to reduction under certain conditions.
Functionalization of the Indene Portion of this compound
The indene moiety of the this compound system offers additional sites for functionalization. The methylene (B1212753) bridge (C5) is activated by the adjacent aromatic system and can be deprotonated with a suitable base to form a carbanion. This anion can then react with various electrophiles.
The double bond within the five-membered ring of the indene part can undergo addition reactions, such as halogenation or hydrogenation. Furthermore, the benzene ring of the indene system can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the fused oxazole ring.
Table 2: Potential Functionalization Sites on the Indene Moiety
| Position | Type of Reaction | Potential Reagents |
|---|---|---|
| C5 (Methylene) | Deprotonation-Alkylation/Acylation | n-BuLi, LDA followed by R-X, RCOCl |
| C6=C7 Double Bond | Addition Reactions | H₂, Pd/C; Br₂ |
Derivatization Strategies for Structure-Activity Relationship Investigations
The chemical reactivity of the this compound nucleus allows for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies. By modifying the substituents at various positions on both the oxazole and indene rings, the impact of these changes on the biological activity of the molecule can be evaluated.
Key derivatization strategies would include:
Modification at C2 of the oxazole ring: Introduction of a variety of substituents via metallation or nucleophilic substitution on a C2-halogenated precursor.
Modification at C4 and C5 of the oxazole ring: Functionalization through electrophilic substitution reactions.
Modification of the indene moiety: Alkylation or acylation at the C5 position, and substitution on the aromatic ring.
These strategies would allow for the exploration of the chemical space around the this compound scaffold to identify key structural features responsible for any observed biological activity.
Computational and Theoretical Chemistry Studies of 5h Indeno 5,6 D Oxazole
Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized molecular structure and stability of heterocyclic compounds. crimsonpublishers.commdpi.com For molecules analogous to 5H-Indeno[5,6-d]oxazole, methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to calculate geometric parameters. bibliomed.orgbohrium.comajchem-a.com
Table 1: Representative Theoretical Bond Lengths and Angles for a Benzoxazole (B165842) Analog (Note: This table is illustrative, based on typical values for benzoxazole systems, as specific data for this compound is not available.)
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
| Bond Length | C-O | 1.37 | Bond Angle | C-O-C | 105.0 |
| Bond Length | C=N | 1.31 | Bond Angle | O-C=N | 115.5 |
| Bond Length | C-C (aromatic) | 1.40 | Bond Angle | C-N-C | 104.5 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. crimsonpublishers.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. bohrium.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. ajchem-a.com
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / η
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
In studies of benzoxazole and other heterocyclic derivatives, these parameters are used to predict how the molecules will interact in biological and chemical systems. bibliomed.org For example, a study on a 5-chloroisatin (B99725) derivative used DFT to compute these descriptors to predict its reactivity. crimsonpublishers.com
Table 2: Calculated FMO Energies and Reactivity Descriptors for an Analogous Heterocycle (Note: Values are illustrative, based on published data for similar systems like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.) ajchem-a.com
| Parameter | Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.5 |
| Chemical Hardness (η) | 2.65 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.25 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. bibliomed.orgsemanticscholar.org The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. trdizin.gov.tr
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. bibliomed.org
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. bibliomed.org
Green/Yellow Regions: Represent areas of neutral or near-zero potential. bibliomed.org
In studies of benzoxazole derivatives, MEP maps show that the most negative regions (red) are typically concentrated around electronegative atoms like oxygen and nitrogen, identifying them as the primary sites for electrophilic interaction. bibliomed.orgtrdizin.gov.tr Conversely, positive regions (blue) are often located on hydrogen atoms. semanticscholar.org This visualization is critical for understanding intermolecular interactions, such as hydrogen bonding. bibliomed.org
Conformational Analysis and Energy Landscapes of this compound Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's flexibility, stability, and biological activity, as the lowest energy conformation is typically the most populated and biologically relevant.
The process involves systematically rotating flexible bonds and calculating the potential energy of each resulting conformer. The results are often plotted on a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them.
While specific conformational analysis studies for this compound derivatives are not readily found in the surveyed literature, the principles remain applicable. For this molecule, which has a rigid fused-ring core, conformational analysis would be most relevant for any flexible substituents attached to the ring system. Understanding the preferred orientation of these substituents is key to predicting how the molecule might interact with biological targets.
Theoretical Spectroscopic Predictions (IR, UV-Vis, NMR) for Structural Elucidation
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which serves as a powerful aid in structural elucidation when compared with experimental data. core.ac.ukbohrium.com
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. core.ac.uk These calculated wavenumbers are often scaled by a specific factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR spectra. esisresearch.org This comparison helps in assigning specific vibrational modes to the observed spectral bands. For example, in indazole derivatives, C-H, N-H, and C-N stretching vibrations have been accurately predicted and matched with experimental data. core.ac.uk
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. bohrium.com The calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the experimental spectrum. Good agreement between theoretical and experimental λmax values helps confirm the molecular structure and understand its electronic properties. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. esisresearch.org These theoretical predictions are highly valuable for assigning signals in complex experimental NMR spectra and confirming the proposed structure of newly synthesized compounds like benzoxazole and indazole derivatives. esisresearch.orgmdpi.com
Solvent Effects on the Electronic Structure and Reactivity of this compound
The surrounding solvent can significantly influence the electronic structure, reactivity, and stability of a molecule. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent. mdpi.comesisresearch.org
These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. Studies on related compounds have shown that solvent polarity can affect:
Molecular Geometry: Minor changes in bond lengths and angles can occur.
Electronic Properties: The HOMO-LUMO energy gap can change, altering the molecule's reactivity. In one study, noncovalent interactions with polar solvent molecules were predicted using Natural Bonding Orbital (NBO) analysis. bohrium.com
Spectroscopic Properties: The positions of UV-Vis absorption bands can shift (solvatochromism) depending on the solvent's polarity.
For instance, a study on a brominated benzoxazole derivative used a simple point charge (SPC) model to treat the solvent effect in an aqueous medium, highlighting its importance for understanding molecular stability. esisresearch.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. chemistryjournal.netresearchgate.net
These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of analogues and then using statistical methods to create a mathematical equation that relates these descriptors to the observed activity or property. For example, 3D-QSAR studies on benzoxazole derivatives have been performed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, or hydrophobic properties should be modified to enhance biological activity. nih.govnih.gov
QSAR studies on fused pyrazoles, which share structural similarities, have shown that descriptors related to molecular size, shape, and polarizability are crucial for their biological activity. researchgate.net Such models provide valuable insights for the rational design of new, more potent analogues of this compound for various applications, avoiding time-consuming and costly synthesis. nih.gov
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions
MD simulations can offer profound insights into the time-dependent behavior of this compound, capturing a range of dynamic processes that are not apparent from static molecular models. iiserpune.ac.in These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles in the system vary with time. rsc.org This allows for the exploration of the compound's conformational landscape, the stability of different conformers, and the energetic barriers between them.
For a molecule like this compound, which possesses a rigid fused-ring system, MD simulations can reveal subtle yet crucial dynamic behaviors. These include the out-of-plane vibrations of the ring system and the rotational dynamics of any potential substituents. When interacting with a biological target, such as an enzyme or receptor, MD simulations can model the process of binding and unbinding, illustrating the conformational changes that both the ligand and the protein may undergo to achieve a stable complex. mdpi.com
The insights derived from MD simulations are critical for understanding structure-activity relationships. For instance, in drug design, simulations can predict the stability of a ligand within a binding pocket, calculate binding free energies, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comtandfonline.com
Table 1: Representative Parameters in a Hypothetical MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Range | Significance |
| Simulation Time | The total duration of the simulation. | 50 - 500 ns | Longer times allow for the observation of slower conformational changes and more reliable sampling of the conformational space. mdpi.com |
| Time Step | The interval between successive evaluations of forces and positions. | 1 - 2 fs | A critical parameter that affects the stability and accuracy of the simulation. mdpi.com |
| Temperature | The temperature at which the simulation is run, usually human body temperature for biological systems. | 300 - 310 K | Maintained using a thermostat to simulate physiological conditions. mdpi.com |
| Pressure | The pressure at which the simulation is run. | 1 atm | Maintained using a barostat to simulate constant pressure conditions. |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS | The choice of force field is crucial for the accuracy of the simulation. |
| Water Model | The model used to represent water molecules in the simulation box. | TIP3P, SPC/E | Important for accurately modeling solvent effects and hydrophobic interactions. mdpi.com |
Research on related benzoxazole derivatives has utilized MD simulations to validate docking results and to assess the stability of ligand-receptor interactions over time. tandfonline.comnih.gov For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulations confirmed the stability of the ligand-receptor complex, which was further supported by Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis to calculate binding free energies. tandfonline.com Such studies often reveal that the initial docking pose evolves during the simulation, leading to a more stable and representative binding conformation.
Table 2: Illustrative Interaction Data from MD Simulations of a Benzoxazole Derivative with a Target Protein (Hypothetical Data)
| Residue Interaction | Interaction Type | Occupancy (%) | Average Distance (Å) |
| TYR 220 | Hydrogen Bond | 85.2 | 2.8 ± 0.3 |
| LYS 180 | Ionic Interaction | 95.5 | 3.1 ± 0.4 |
| PHE 340 | π-π Stacking | 60.1 | 4.5 ± 0.5 |
| LEU 228 | Hydrophobic | N/A | < 4.0 |
| VAL 295 | Hydrophobic | N/A | < 4.0 |
This hypothetical data illustrates the type of detailed interaction analysis that can be extracted from an MD trajectory. The occupancy percentage indicates the fraction of simulation time that a specific interaction is maintained, providing a measure of its stability.
Structure Activity Relationship Sar Investigations of 5h Indeno 5,6 D Oxazole Derivatives
Impact of Substituent Variation on the Oxazole (B20620) Ring on Target Interaction
The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of many heterocyclic compounds. nih.gov For the 5H-Indeno[5,6-d]oxazole scaffold, the electronic and steric properties of substituents would be critical.
Steric Effects: The size and shape of substituents can dictate how the molecule fits into the binding pocket of a target protein. Bulky groups might enhance binding by occupying a hydrophobic pocket, or conversely, cause steric hindrance that prevents optimal interaction.
A hypothetical SAR study might reveal that small, electron-withdrawing substituents at the 2-position of the oxazole ring lead to optimal activity, as shown in the table below which illustrates potential findings.
Table 1: Hypothetical Impact of Oxazole Ring Substituents on Target Interaction
| Compound ID | Substituent at 2-position | Biological Activity (IC₅₀, nM) | Rationale |
|---|---|---|---|
| IND-OXA-01 | -H | 500 | Baseline compound |
| IND-OXA-02 | -CH₃ | 250 | Increased hydrophobic interaction |
| IND-OXA-03 | -Cl | 100 | Favorable halogen bonding |
Influence of Substitutions on the Indene (B144670) Moiety on Biological Activity
The indene portion of the this compound scaffold provides a larger, somewhat rigid framework that can be modified to explore interactions with the biological target. Substitutions on the aromatic part of the indene ring would be expected to significantly influence activity.
Aromatic Substitutions: Adding substituents to the benzene (B151609) ring of the indene moiety can affect hydrophobic and electronic interactions. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, while a trifluoromethyl group could engage in hydrophobic or electrostatic interactions.
Aliphatic Substitutions: Modifications at the 5-position (the CH₂ group) of the indene ring could influence the molecule's three-dimensional shape and flexibility, which might be critical for adopting the correct conformation for binding.
Stereochemical Effects on Structure-Activity Profiles
For many biologically active molecules, stereochemistry is a critical factor that governs potency and target interaction. malariaworld.org If a chiral center is introduced into the this compound scaffold, for instance at the 5-position of the indene moiety, the different enantiomers would likely exhibit different biological activities. One enantiomer may fit perfectly into a chiral binding site on a receptor or enzyme, while the other may bind weakly or not at all. malariaworld.org This stereospecificity is a cornerstone of modern drug design.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The oxazole ring itself is often considered a bioisostere for an ester or amide group. nih.govresearchgate.net Within the this compound scaffold, other heterocyclic rings could be explored as bioisosteric replacements for the oxazole moiety to investigate which heterocycle provides the optimal geometry and electronic properties for biological activity.
Table 2: Potential Bioisosteric Replacements for the Oxazole Ring
| Original Moiety | Potential Bioisostere | Rationale |
|---|---|---|
| Oxazole | Thiazole | Similar size and electronics, introduces sulfur for potential new interactions. |
| Oxazole | Isoxazole | Alters the position of the heteroatoms, potentially changing hydrogen bonding vectors. |
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues
In the absence of a known target structure, ligand-based drug design methods like pharmacophore modeling are invaluable. By analyzing a set of active this compound analogues, a pharmacophore model could be constructed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. This model could then be used to screen virtual libraries for new, structurally diverse compounds with the potential for the same biological activity or to guide the design of new analogues with improved properties.
Mechanistic Investigations of 5h Indeno 5,6 D Oxazole Biological Targets
Molecular Recognition and Binding Mode Analysis (e.g., Enzyme Active Sites)
Molecular recognition, which governs the selective binding of a ligand to a specific biological target, is fundamental to its mechanism of action. nih.govnih.gov For derivatives of indeno-fused heterocyclic systems, this recognition is driven by a combination of non-covalent interactions within the target's binding site. nih.gov
Analysis of related indeno-quinoxaline derivatives targeting the α-glucosidase enzyme has shown that molecular recognition involves specific interactions with key amino acid residues. nih.gov Similarly, for fused thiazolo[3,2-a]pyrimidine-5H-indeno[1,2-d]pyrimidine derivatives, a close structural analogue, the binding conformation within the active pockets of enzymes like E. coli DNA gyrase B has been explored to understand the probable binding modes. researchgate.net These studies indicate that the planar, rigid structure of the indeno-fused system, combined with the specific electronic properties of the heterocyclic moiety and its substituents, dictates how the molecule fits into an enzyme's active site. The process often involves a mix of hydrophobic interactions from the indenyl part and hydrogen bonding or electrostatic interactions from the heteroatoms and functional groups. nih.gov
Inhibition Mechanisms of Specific Biological Pathways (e.g., Tyrosinase, Topoisomerase)
Derivatives of indeno-fused heterocycles have been identified as inhibitors of critical biological pathways, with topoisomerases being a notable target. Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription, making them a key target in cancer therapy. researchgate.net A series of novel 1,11-dihydro-2H- researchgate.netjrespharm.comoxazolo[4',5':5,6]indeno[1,2-b]quinolin-2-ones, which contain both the indeno and oxazole (B20620) substructures, were synthesized and evaluated as potential poisons of DNA topoisomerase I, acting similarly to the natural alkaloid camptothecin. researchgate.net
Furthermore, in vitro enzyme inhibition assays on closely related indeno-pyrimidine derivatives revealed excellent inhibitory activity against Escherichia coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. researchgate.net One particular compound from this series was identified as a potential dual inhibitor of both enzymes. researchgate.net
While direct studies on tyrosinase inhibition by 5H-Indeno[5,6-d]oxazole are not prevalent, research on related 2-phenylbenzo[d]oxazole compounds provides insight into the potential mechanism. Kinetic studies on these related compounds demonstrated competitive inhibition of mushroom tyrosinase, indicating that the inhibitors compete with the substrate for binding to the enzyme's active site. mdpi.com The inhibition constants (Ki) for some of these derivatives were determined to be in the micromolar range. mdpi.com
Interaction with Macromolecular Targets (e.g., DNA, Proteins)
The biological activity of indeno-oxazole derivatives and their analogues is predicated on their direct interaction with macromolecular targets like proteins (enzymes) and nucleic acids. For compounds targeting topoisomerases and DNA gyrases, the mechanism involves stabilizing a transient complex between the enzyme and DNA. This action prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately triggering cell death, which is a key mechanism for anticancer agents. researchgate.net
Molecular docking studies of indeno-pyrimidine analogues have elucidated the specific interactions with protein targets. For example, the docking of a potent derivative into the active site of E. coli DNA gyrase B and Topoisomerase IV revealed the key amino acid residues involved in binding, providing a structural basis for its inhibitory activity. researchgate.net These interactions are typically a mix of hydrogen bonds and hydrophobic contacts that stabilize the compound within the enzyme's binding pocket.
Elucidation of Signaling Pathway Modulation by this compound Derivatives
By inhibiting key enzymes like topoisomerases and DNA gyrases, derivatives of indeno-fused heterocycles can profoundly modulate cellular signaling pathways related to cell cycle progression and apoptosis. The inhibition of Topoisomerase I, for instance, leads to the accumulation of DNA damage, which activates DNA damage response (DDR) pathways. This can arrest the cell cycle to allow for repair or, if the damage is too severe, induce programmed cell death (apoptosis). researchgate.net
Similarly, the inhibition of bacterial DNA gyrase and topoisomerase IV by indeno-pyrimidine derivatives disrupts DNA replication and repair in bacteria, which is the foundation of their antimicrobial effect. researchgate.net While specific studies on signaling pathway modulation by this compound itself are limited, the known functions of its targets (topoisomerases) strongly imply an impact on cell cycle checkpoints and apoptotic signaling.
Computational Docking Studies for Predicting Molecular Interactions
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net This method has been applied to various indeno-fused heterocyclic systems to rationalize their biological activities.
For instance, molecular docking was used to position a thiazolo[3,2-a]pyrimidine-5H-indeno[1,2-d]pyrimidine derivative into the active sites of E. coli DNA gyrase B and Topoisomerase IV to explore its binding conformation. researchgate.net Similarly, docking studies on fluorinated indeno-quinoxaline derivatives were performed to understand their binding to α-amylase and α-glucosidase, revealing key interactions that explain their inhibitory effects. nih.gov In studies of related benzoxazoles as tyrosinase inhibitors, docking simulations showed that potent inhibitors bind tightly within the enzyme's active site, with the resorcinol (B1680541) group playing a key role in hydrogen bonding and hydrophobic interactions. mdpi.com These computational predictions are crucial for understanding structure-activity relationships and guiding the design of more potent inhibitors.
| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|
| Thiazolo-Indeno-Pyrimidine | E. coli DNA Gyrase B | Not specified | researchgate.net |
| Thiazolo-Indeno-Pyrimidine | E. coli Topoisomerase IV | Not specified | researchgate.net |
| Indeno-Quinoxaline | α-Glucosidase | Not specified | nih.gov |
| 2-Phenylbenzo[d]oxazole | Mushroom Tyrosinase | His259, His263, Val283 | mdpi.com |
Rational Design Principles Based on Mechanistic Insights
Insights gained from mechanistic studies provide a foundation for the rational design of new and more effective therapeutic agents. For the indeno-oxazole class and its analogues, several design principles can be established:
Scaffold Rigidity and Planarity: The fused ring system provides a rigid scaffold that can be optimized for specific enzyme active sites. Maintaining this core structure is often essential for activity.
Targeting Topoisomerases: The demonstrated activity of indeno-quinoline-oxazole derivatives against Topoisomerase I suggests that the indeno-fused heterocyclic core is a promising pharmacophore for developing new anticancer agents targeting this enzyme family. researchgate.net
Substitution Patterns: The type and position of substituents on the heterocyclic and phenyl rings are critical for potency and selectivity. For example, in related benzoxazoles, the presence and position of hydroxyl groups on a phenyl substituent were crucial for tyrosinase inhibitory activity. mdpi.com Similarly, for indeno-pyrimidine analogues, substitutions on the phenyl group were found to diminish antibacterial and antifungal activity compared to the unsubstituted version, highlighting the sensitivity of the target's binding pocket to steric and electronic changes. researchgate.net
Dual-Target Inhibition: The discovery of compounds that can inhibit multiple enzymes, such as the dual inhibition of DNA gyrase and Topoisomerase IV by an indeno-pyrimidine derivative, presents a strategy for developing broad-spectrum antimicrobials that may be less susceptible to resistance. researchgate.net
By combining knowledge of molecular recognition, inhibition mechanisms, and computational predictions, medicinal chemists can more effectively design novel derivatives of this compound with enhanced potency and selectivity for desired biological targets.
Advanced Spectroscopic and Analytical Characterization in 5h Indeno 5,6 D Oxazole Research
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5H-Indeno[5,6-d]oxazole derivatives. It provides exact mass measurements, allowing for the determination of elemental compositions and the confirmation of molecular formulas with high precision. mdpi.com
In positive-ion mode electrospray ionization (ESI-TOF HRMS), the fragmentation patterns of related heterocyclic systems, such as prazoles, have been studied. These studies reveal that heterolytic fragmentations often occur near linker groups. mdpi.com For instance, in the analysis of 1,2,5-oxadiazole N-oxide derivatives, deuterium-labeled analogues have been used to elucidate specific fragmentation pathways, such as the neutral loss of CH2O and the loss of an OH group involving the N-oxide oxygen. scielo.brresearchgate.net This detailed fragmentation analysis helps in the structural confirmation of novel this compound compounds.
Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical this compound Derivative
| Fragment Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M+H]⁺ | 158.0601 | 158.0606 | C₁₀H₈NO⁺ |
| [M+H-CO]⁺ | 130.0652 | 130.0657 | C₉H₈N⁺ |
| [M+H-HCN]⁺ | 131.0703 | 131.0708 | C₁₀H₇O⁺ |
Note: This table is illustrative and based on typical fragmentation patterns of related heterocyclic compounds.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is crucial for the detailed structural elucidation of this compound analogues. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework. mdpi.comnih.gov
For complex heterocyclic systems, 2D NMR experiments are essential to establish connectivity between different parts of the molecule. ipb.pt For example, in the structural determination of thiazole-fused xanthones, HMBC and HMQC experiments were vital in unambiguously establishing the structure. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space. ipb.pt Solid-state NMR can provide valuable information about the structure and dynamics of these molecules in the solid phase.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~7.1-7.2 (d) | ~161.0 |
| 3a | - | ~132.3 |
| 4 | ~6.7-6.8 (d) | ~126.4 |
| 5 | ~3.3-3.5 (s) | ~30-35 |
| 6 | ~7.3-7.5 (d) | ~120-125 |
| 7 | ~7.5-7.7 (d) | ~125-130 |
| 8 | - | ~140-145 |
| 8a | - | ~150-155 |
Note: These are approximate chemical shift ranges based on data for 2-aminooxazole and related structures and may vary with substitution. scienceopen.com
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of this compound and its derivatives. The IR spectra of oxazole-containing compounds typically show characteristic absorption bands. For instance, the C=O stretching vibration in oxazol-5(4H)-one derivatives appears as a characteristic double absorption between 1771 and 1798 cm⁻¹. nih.govmdpi.com The disappearance of the N-H absorption band can confirm cyclocondensation reactions. nih.govmdpi.com
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Computational studies can be used to assign the observed IR and Raman bands to specific vibrational modes of the molecule. researchgate.net
Table 3: Key Infrared Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=N (oxazole ring) | Stretching | 1600 - 1650 |
| C-O (oxazole ring) | Stretching | 1000 - 1100 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| CH₂ (indene) | Stretching | 2850 - 2960 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and substituents.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is employed to study the electronic transitions within the this compound system. The absorption maxima (λmax) provide information about the extent of conjugation in the molecule. The oxazole (B20620) ring itself is a chromophore, and its fusion with the indeno system creates an extended π-electron system. nist.gov
Studies on related oxazole derivatives have shown that absorption maxima can range from 355 to 495 nm, depending on the substituents and the solvent. globalresearchonline.net The nature of the substituents can significantly influence the electronic properties and, consequently, the absorption spectra. Solvatochromism, the change in absorption wavelength with solvent polarity, can also be studied to understand the electronic distribution in the ground and excited states. globalresearchonline.netresearchgate.net
Table 4: Illustrative UV-Visible Absorption Data for Substituted this compound Analogues
| Substituent at C2 | Solvent | λmax (nm) |
| -H | Ethanol | ~250 |
| -NH₂ | Ethanol | ~280 |
| -NO₂ | Ethanol | ~320 |
Note: This table is hypothetical and illustrates the expected trends in absorption maxima with different electronic-donating and -withdrawing groups.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
The crystal structures of related heterocyclic compounds, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, have been determined, revealing details about planarity and intermolecular interactions like π-π stacking. mdpi.com Such information is critical for understanding the solid-state properties and for designing materials with specific packing arrangements.
Circular Dichroism Spectroscopy for Chiral this compound Analogues
For chiral analogues of this compound, Circular Dichroism (CD) spectroscopy is a powerful tool for determining their absolute configuration and studying their chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ethz.ch
The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. Empirical rules, such as the exciton (B1674681) coupling method, can be applied to correlate the sign and intensity of the CD signals with the absolute configuration of the stereogenic centers. ethz.ch This technique is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of these compounds. Chiral HPLC, using chiral stationary phases, is employed for the separation of enantiomers. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile derivatives. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of components in a mixture. These techniques are crucial for ensuring the chemical purity of synthesized compounds, which is a prerequisite for any further biological or material science studies.
Future Research Perspectives for 5h Indeno 5,6 D Oxazole
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing the 5H-indeno[5,6-d]oxazole core. While classical synthetic routes for oxazoles exist, there is a growing demand for greener alternatives that minimize hazardous waste and improve atom economy. ijpsonline.com Green synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have shown promise in accelerating reaction times and improving yields for other oxazole (B20620) derivatives and could be adapted for the synthesis of 5H-indeno[5,6-d]oxazoles. ijpsonline.comijpsonline.com
Furthermore, the exploration of catalytic systems, including copper and palladium catalysts, could offer novel pathways for the construction of the indeno-oxazole framework. ijpsonline.comorganic-chemistry.org The development of one-pot multicomponent reactions, a strategy that allows for the synthesis of complex molecules in a single step, would be a significant advancement in the efficient production of this compound derivatives. ijpsonline.com Research into solid-phase synthesis techniques could also facilitate the creation of libraries of these compounds for high-throughput screening.
Expansion of Chemical Space through Diverse Derivatization
A crucial aspect of future research will be the systematic exploration of the chemical space around the this compound scaffold. Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide array of derivatives with varied functionalities. amanote.comfrontiersin.org This involves introducing different substituents at various positions on both the indene (B144670) and oxazole rings.
Key synthetic transformations for derivatization could include:
Cross-coupling reactions: Techniques like the Suzuki-Miyaura and Heck couplings, which have been successfully applied to other oxazole systems, could be used to introduce aryl or vinyl groups. nih.gov
Van Leusen oxazole synthesis: This powerful reaction allows for the formation of 5-substituted oxazoles and could be adapted to introduce a variety of substituents at this position on the indeno-oxazole core. nih.govmdpi.com
Functionalization of the indene ring: The indene portion of the molecule offers multiple sites for electrophilic and nucleophilic substitution, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties.
The systematic generation of such a chemical library is essential for establishing comprehensive structure-activity relationships (SAR).
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry and molecular modeling will play a pivotal role in guiding the de novo design and optimization of this compound derivatives. Molecular docking studies can be utilized to predict the binding modes and affinities of these compounds with various biological targets, such as protein kinases, which are often targeted by oxazole-containing molecules. ekb.egnih.goveurekaselect.com
Advanced computational techniques that can be applied include:
Quantum mechanics (QM) calculations: To understand the electronic properties and reactivity of the this compound scaffold.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the ligand-receptor complexes and to assess the stability of the interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that correlate the structural features of the derivatives with their biological activities. nih.gov
These in silico methods will help to prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby saving time and resources.
Integration of Omics Technologies in Mechanistic Studies
To elucidate the mechanism of action of this compound derivatives, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the cellular response to these compounds.
Potential applications of omics technologies include:
Chemical Proteomics: This approach can be used for the direct identification of the protein targets of this compound derivatives within a complex biological system. nih.gov This is crucial for understanding their mechanism of action and potential off-target effects.
Genomics and Transcriptomics: DNA microarrays and RNA sequencing can reveal changes in gene expression profiles induced by these compounds, providing insights into the affected cellular pathways.
Metabolomics: By analyzing the changes in the cellular metabolome, researchers can gain a deeper understanding of the metabolic pathways that are perturbed by the this compound derivatives.
The data generated from these omics studies will be invaluable for building a comprehensive picture of the biological effects of this class of compounds.
Exploration of New Biological Targets and Therapeutic Areas (excluding clinical data)
The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netbenthamscience.com Future preclinical research on this compound should therefore explore a broad spectrum of potential biological targets.
Promising areas for investigation include:
Protein Kinase Inhibition: Many oxazole derivatives have been shown to be potent inhibitors of various protein kinases, which are key targets in cancer therapy. mdpi.com The this compound scaffold could be a promising starting point for the development of novel kinase inhibitors.
Enzyme Inhibition: The diverse pharmacological activities of oxazoles suggest that their derivatives may inhibit a variety of other enzymes involved in disease processes. researchgate.net
Modulation of Protein-Protein Interactions: The rigid, planar structure of the indeno-oxazole system may be well-suited for disrupting protein-protein interactions that are critical for disease progression.
Systematic screening of this compound derivatives against a panel of diverse biological targets will be essential for identifying new therapeutic opportunities.
Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Probes)
The unique photophysical and electronic properties of fused heterocyclic systems suggest that this compound derivatives could have significant applications beyond medicinal chemistry.
Future research in this area could focus on:
Materials Science: The carbazole-π-imidazole derivatives, which share structural similarities with indeno-oxazoles, have been investigated for their use in organic light-emitting diodes (OLEDs). nih.gov The extended π-system of the this compound core suggests that its derivatives could also be explored as materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
Fluorescent Probes: The inherent fluorescence of some oxazole derivatives makes them attractive candidates for the development of chemical sensors and bioimaging agents. nih.govnih.govsci-hub.se By functionalizing the this compound scaffold with specific recognition elements, it may be possible to create probes that can selectively detect and visualize biologically important analytes.
The exploration of these non-medicinal applications will require interdisciplinary collaborations between chemists, physicists, and materials scientists.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5H-Indeno[5,6-d]oxazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols such as Friedel-Crafts acylation followed by cyclization. For example, hydrazine hydrate in DMF can facilitate indazole-like ring closure via nucleophilic substitution (similar to Scheme 1 in ). Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. iPrOH), or catalyst selection (e.g., Raney nickel for nitro group reduction) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, highlights NMR and MS for tracking reaction progress and purity assessment. Infrared (IR) spectroscopy can identify functional groups like oxazole rings via C=N stretching (~1650 cm⁻¹) .
Q. How can researchers validate the purity of synthesized this compound compounds?
- Methodological Answer : Combine thin-layer chromatography (TLC) with HPLC for preliminary purity checks. Elemental analysis (C, H, N) ensures stoichiometric consistency. Differential Scanning Calorimetry (DSC) or melting point analysis detects polymorphic impurities. emphasizes statistical validation (e.g., SEM for biological assays) to ensure reproducibility .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and binding affinities of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures and solvation effects. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., ion channels in ). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity, as seen in for anticancer agents .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination via GraphPad Prism in ) to validate potency. Cross-test in multiple cell lines or animal models to rule out off-target effects. Replicate experiments with independent synthetic batches to confirm reproducibility. For conflicting spectral data, use high-resolution MS or 2D NMR (COSY, NOESY) .
Q. What strategies are effective for studying the reaction mechanism of oxazole ring formation in this compound synthesis?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tracing) or in-situ FTIR monitors intermediate formation. Mechanistic studies in propose DAST-mediated cyclization via fluoroacetal intermediates. Kinetic studies (variable-temperature NMR) or computational transition-state modeling (Gaussian 09) can validate proposed pathways .
Q. How do substituents on the indeno-oxazole scaffold influence its photophysical properties or material science applications?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) and analyze UV-Vis absorption/emission spectra. describes fluorescence quenching studies with silver nanoparticles. Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes for applications in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
